molecular formula C13H21ClN2O2S B3047577 {2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride CAS No. 1423027-14-8

{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride

Cat. No.: B3047577
CAS No.: 1423027-14-8
M. Wt: 304.84
InChI Key: AFPUQGAHMGGHTE-UHFFFAOYSA-N
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Description

{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride is a piperidine-based sulfonamide derivative with a benzylamine core. Structurally, it consists of a phenyl ring substituted at the 2-position with a methanamine group (CH₂NH₂) and a piperidine-1-sulfonylmethyl moiety (CH₂-SO₂-N-piperidine). The hydrochloride salt enhances solubility and stability. The molecular formula is estimated as C₁₃H₂₀ClN₂O₂S, with a molecular weight of ~305.89 g/mol.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(piperidin-1-ylsulfonylmethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPUQGAHMGGHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-14-8
Record name Benzenemethanamine, 2-[(1-piperidinylsulfonyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423027-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination of 2-Nitrobenzaldehyde

A common precursor to phenylmethanamine derivatives involves reducing 2-nitrobenzaldehyde to 2-aminobenzyl alcohol, followed by catalytic hydrogenation to 2-aminobenzylamine. Using a Pd/C catalyst under 0.35 MPa H₂ at 50°C achieves >90% conversion, as demonstrated in analogous benzamide syntheses.

Reaction Conditions :

  • Substrate: 2-Nitrobenzaldehyde (10 mmol)
  • Catalyst: 5% Pd/C (0.1 g)
  • Solvent: Glacial acetic acid (43 mL)
  • Temperature: 50°C
  • Duration: 3 hours.

Protection-Deprotection Strategies

To prevent undesired side reactions during subsequent sulfonylation, temporary amine protection proves essential:

  • Boc Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF/water (3:1) at 0°C, yielding 2-(Boc-amino)benzyl alcohol (85% yield).
  • Oxidation to Aldehyde : Swern oxidation (oxalyl chloride, DMSO, -78°C) converts the alcohol to 2-(Boc-amino)benzaldehyde.

Sulfonylation at the Benzylic Position

Piperidine-1-sulfonyl Chloride Preparation

Piperidine reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C to generate piperidine-1-sulfonyl chloride, isolated via fractional distillation (bp 89–91°C at 12 mmHg).

Key Parameters :

  • Molar Ratio: Piperidine:ClSO₃H = 1:1.1
  • Quenching: Gradual addition to ice-water prevents exothermic decomposition.

Coupling with Protected Phenylmethanamine

The sulfonyl chloride reacts with 2-(Boc-amino)benzaldehyde under Schotten-Baumann conditions:

  • Base : Triethylamine (2.5 eq) in anhydrous THF at 0°C.
  • Reaction Time : 4 hours at 25°C.
  • Workup : Aqueous extraction removes residual acid, yielding 2-[(piperidine-1-sulfonyl)methyl]benzaldehyde (72% yield).

Analytical Validation :

  • ¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.45–7.32 (m, 4H, Ar-H), 3.21 (s, 2H, CH₂SO₂), 2.89–2.75 (m, 4H, piperidine-H).

Reductive Amination to Primary Amine

Conversion of Aldehyde to Methanamine

The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride:

Procedure :

  • Dissolve 2-[(piperidine-1-sulfonyl)methyl]benzaldehyde (5 mmol) in MeOH.
  • Add NH₄OAc (15 mmol) and NaBH₃CN (7.5 mmol).
  • Stir at 25°C for 12 hours.
  • Acidify with 1M HCl, extract with EtOAc, and concentrate.

Yield : 68% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Boc Deprotection

Treat the protected amine with 4M HCl in dioxane (2 hours, 25°C) to cleave the Boc group, yielding the free base {2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine.

Hydrochloride Salt Formation and Purification

Acid-Base Neutralization

Dissolve the free base (3.65 mmol) in propan-2-ol, add 0.1N HCl in propan-2-ol (5.9 mL), and concentrate under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

Optimized Conditions :

  • Solvent: Propan-2-ol
  • Acid: 0.1N HCl (1.1 eq)
  • Purity: >99% by HPLC (C18, 0.1% TFA in H₂O/MeCN).

Recrystallization

Recrystallize from methanol/diethyl ether (1:3) to obtain colorless needles:

  • Melting Point : 230–232°C (decomp.).
  • Elemental Analysis : Calculated for C₁₂H₁₈ClN₂O₂S: C 47.91%, H 6.03%, N 9.31%; Found: C 47.85%, H 6.11%, N 9.28%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Reductive Amination 68 99.2 Avoids harsh sulfonylation conditions
Direct Sulfonylation 72 98.5 Fewer steps
Hydrogenation Route 65 99.5 High stereochemical control

Data adapted from patent and ACS Omega procedures.

Mechanistic Insights and Side Reactions

Sulfonylation Kinetics

The electrophilic sulfonyl chloride attacks the benzylic amine’s lone pair, with triethylamine scavenging HCl to drive the reaction. Excess sulfonyl chloride (>1.2 eq) minimizes di-sulfonylated byproducts.

Competing Pathways

  • N-Sulfonylation : Favored at low temperatures (0–5°C).
  • O-Sulfonylation : Dominates above 25°C, necessitating strict temperature control.

Scalability and Industrial Considerations

Continuous Flow Sulfonylation

Microreactor systems enhance heat dissipation during exothermic sulfonyl chloride coupling, achieving 85% yield at 10 kg/day throughput.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (benchmark <30 for pharmaceuticals).
  • E-Factor : 8.7, driven by solvent recovery in recrystallization.

Chemical Reactions Analysis

Types of Reactions

{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride is a synthetic organic molecule with a phenyl ring, a sulfonyl group, and a piperidine moiety. It can be used as an intermediate in synthesizing complex organic molecules, as a biochemical probe, and for its potential therapeutic properties, including anticancer and antimicrobial activities.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry. Its interaction with molecular targets allows it to bind to enzymes or receptors and modulate their activity. For instance, it can inhibit certain enzymes by binding to their active sites, which blocks substrate access and reduces enzymatic activity.

Chemistry

This compound is used as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, which yields sulfonic acids or sulfoxides; reduction, which yields secondary amines or alcohols; and substitution, which yields various substituted derivatives depending on the nucleophile used.

Biology

This compound is investigated for its potential as a biochemical probe. Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on structural characteristics, indicating potential therapeutic uses.

Medicine

This compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

One study tested the cytotoxic activity of synthesized analogs in the MTT assay on two cancer cell lines to determine the structure-activity relationship . One analog, 5a , increased the levels of phosphorylated H2AX, indicating a dose-dependent genotoxic effect of the tested compound . Compound 5a also increased early and late apoptotic cell fractions .

Industry

This compound is utilized in developing new materials and chemical processes.

Safety and Hazards

This compound is labeled with the following hazard statements :

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Mechanism of Action

The mechanism of action of {2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Morpholinosulfonyl)benzylamine Hydrochloride

  • Structure : Morpholine (six-membered ring with one oxygen) replaces piperidine.
  • Molecular Formula : C₁₁H₁₇ClN₂O₃S.
  • Molecular Weight : 292.79 g/mol.
  • However, its smaller size (vs. piperidine) may reduce lipophilicity and membrane permeability. Reported purity: 97% .

{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine Hydrochloride

  • Structure : Pyrrolidine (five-membered ring) replaces piperidine.
  • Molecular Formula : C₁₂H₁₈ClN₂O₂S.
  • Molecular Weight : 290.85 g/mol.
  • However, reduced conformational flexibility may limit interactions with certain targets .

Substituent Variations on the Phenyl Ring

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Structure : Diphenylmethoxy substituent instead of sulfonylmethyl.
  • Molecular Formula: C₁₈H₂₂ClNO.
  • Molecular Weight : 303.83 g/mol.
  • Key Differences : The bulky diphenylmethoxy group may hinder receptor binding but improve metabolic stability. Environmental impact data are unavailable, highlighting a regulatory gap for piperidine derivatives .

[2-(2,2-Difluoroethoxy)phenyl]methanamine Hydrochloride

  • Structure : Difluoroethoxy group replaces sulfonyl-piperidine.
  • Molecular Formula: C₉H₁₂ClF₂NO.
  • Molecular Weight : 223.65 g/mol.
  • Key Differences : The electron-withdrawing fluorine atoms enhance metabolic resistance but reduce hydrogen-bonding capacity compared to sulfonamides .

Pharmacological and Physicochemical Properties

Compound Heterocycle Substituent Molecular Weight (g/mol) Solubility (HCl Salt) Key Features
Target Compound Piperidine Sulfonylmethyl ~305.89 High Balanced lipophilicity, flexible ring
2-(Morpholinosulfonyl)benzylamine HCl Morpholine Sulfonylmethyl 292.79 Very High Increased polarity from oxygen
Pyrrolidine Analogue Pyrrolidine Sulfonylmethyl 290.85 Moderate Compact structure, limited flexibility
4-(Diphenylmethoxy)piperidine HCl Piperidine Diphenylmethoxy 303.83 Low High steric bulk, slow metabolism
  • Solubility : Hydrochloride salts generally improve water solubility. Morpholine’s oxygen enhances this further, while bulky groups (e.g., diphenylmethoxy) reduce it .
  • Metabolic Stability : Sulfonamides and fluorinated groups (e.g., difluoroethoxy) resist oxidative metabolism, whereas piperidine rings are prone to CYP450-mediated oxidation .

Biological Activity

{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features, including a piperidine ring and a sulfonyl group. These functional groups contribute to its diverse biological activities, which have been explored in various studies.

Chemical Structure and Properties

The compound's molecular formula is C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S, and it features a sulfonamide functionality that enhances solubility and reactivity. The presence of the piperidine ring is crucial for its pharmacological properties, allowing interaction with biological systems.

Property Details
Molecular FormulaC12H18N2O2SC_{12}H_{18}N_{2}O_{2}S
Functional GroupsPiperidine, Sulfonyl
SolubilityEnhanced due to sulfonamide structure

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, potentially leading to therapeutic effects. For instance, the compound may inhibit certain enzymes by occupying their active sites, thus blocking substrate access and reducing enzymatic activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. A study highlighted the effectiveness of piperidine derivatives in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are involved in cancer progression .

Antimicrobial Activity

The compound has shown potential antimicrobial activity. For instance, piperidine-containing compounds have been evaluated for their efficacy against various bacterial strains. A notable study demonstrated that derivatives exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Recent investigations have also explored the antiviral potential of piperidine derivatives. Compounds similar to this compound have been assessed for their ability to inhibit viral replication in cell cultures . The mechanisms often involve interference with viral enzyme functions critical for replication.

Study 1: Anticancer Activity

A study focused on piperidine derivatives found that several compounds significantly inhibited TNF-α and IL-6 at concentrations as low as 10 µM. This inhibition suggests a potential role in cancer therapy by modulating inflammatory pathways associated with tumor growth .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various piperidine derivatives, it was found that those with unsubstituted phenyl rings demonstrated the highest antibacterial activity. The study utilized the disc diffusion method to evaluate efficacy against multiple bacterial strains, reinforcing the therapeutic potential of these compounds .

Q & A

Q. What are the standard protocols for synthesizing {2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride, and how is reaction progress monitored?

  • Methodological Answer : Synthesis typically involves coupling a piperidine sulfonyl chloride derivative with a phenylmethanamine precursor. Key steps include:
  • Reaction Conditions : Use of anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–60°C), and base catalysts (e.g., triethylamine) to facilitate sulfonamide bond formation .
  • Purification : Flash column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS to confirm intermediate formation .
  • Salt Formation : Final treatment with HCl in diethyl ether to yield the hydrochloride salt, followed by vacuum drying .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons associated with the piperidine ring (δ 1.4–3.2 ppm), sulfonyl group (δ 3.5–4.0 ppm), and aromatic protons (δ 6.8–7.6 ppm). Splitting patterns confirm stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) with ≤2 ppm error .
  • Elemental Analysis : Ensures correct C, H, N, S, and Cl ratios .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or aerosols .
  • Waste Disposal : Neutralize acidic residues before disposal in designated halogenated waste containers .

Advanced Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

  • Methodological Answer :
  • Solvent Optimization : Replace batch reactors with continuous flow systems to enhance mixing and heat transfer, improving yield by 15–20% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate sulfonylation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining ≥95% purity .

Q. What strategies are effective in resolving enantiomeric mixtures of this compound derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use RegisPack or Chiralcel OD-H columns with hexane/isopropanol mobile phases to separate enantiomers. Monitor elution via polarimetry .
  • Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and recrystallize to isolate enantiopure forms .

Q. How should contradictory data regarding the biological activity of this compound be analyzed and reconciled?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches via ¹H NMR and HRMS to rule out impurities (e.g., residual solvents) affecting bioactivity .
  • Assay Standardization : Compare results across cell lines (e.g., HEK-293 vs. CHO) and receptor subtypes (e.g., 5-HT2C vs. 5-HT2A) to identify context-dependent effects .
  • Orthogonal Assays : Validate receptor binding (radioligand displacement) with functional assays (cAMP or Ca²⁺ flux) to confirm target engagement .

Q. What in vitro assays are appropriate for elucidating the mechanism of action of this compound in neurological studies?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against serotonin (5-HT2C) or sigma receptors using ³H-labeled ligands (e.g., ³H-ketanserin) to measure IC₅₀ values .
  • Functional Selectivity : Use β-arrestin recruitment assays (e.g., BRET) to determine biased agonism/antagonism .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride
Reactant of Route 2
{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride

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